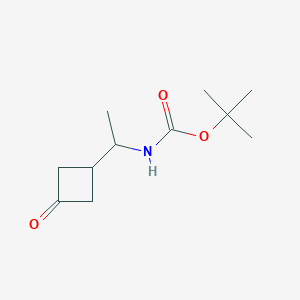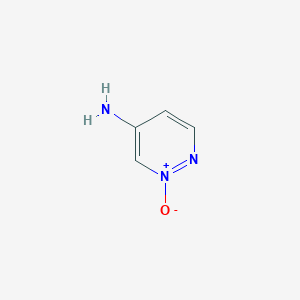![molecular formula C9H12N4 B15230121 3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine](/img/structure/B15230121.png)
3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine is a compound that features a fused heterocyclic structure, combining a pyrrole ring with a triazine ring. This unique structure is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the development of kinase inhibitors and antiviral agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with appropriate reagents. For instance, the synthesis can start from pyrrole, which undergoes bromination followed by reaction with hydrazine to form bromohydrazone. This intermediate can then be cyclized to form the triazine ring .
Another method involves the formation of triazinium dicyanomethylide, which can be further processed through multistep synthesis or transition metal-mediated reactions to yield the desired pyrrolo[2,1-f][1,2,4]triazine derivatives .
Industrial Production Methods
Industrial production of such compounds typically involves optimizing these synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the consistent quality and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various biological processes.
Medicine: Investigated for its antiviral properties, particularly in the development of drugs like remdesivir.
Industry: Utilized in the development of new materials with specific chemical properties
Wirkmechanismus
The mechanism of action of 3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can regulate cell signaling pathways, leading to effects such as reduced cell proliferation in cancer therapy or inhibition of viral replication in antiviral treatments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Avapritinib: A kinase inhibitor used in cancer therapy.
Remdesivir: An antiviral drug used to treat COVID-19.
Brivanib Alaninate: An antitumorigenic drug.
Uniqueness
3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine stands out due to its unique fused heterocyclic structure, which provides a versatile scaffold for the development of various therapeutic agents. Its ability to interact with multiple molecular targets makes it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C9H12N4 |
|---|---|
Molekulargewicht |
176.22 g/mol |
IUPAC-Name |
3-pyrrolo[2,1-f][1,2,4]triazin-6-ylpropan-1-amine |
InChI |
InChI=1S/C9H12N4/c10-3-1-2-8-4-9-5-11-7-12-13(9)6-8/h4-7H,1-3,10H2 |
InChI-Schlüssel |
VSMOEXMXCYHFRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=NC=NN2C=C1CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


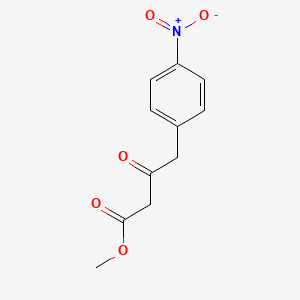
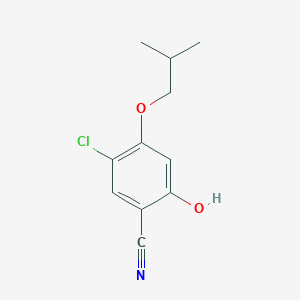

![6-Amino-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B15230063.png)

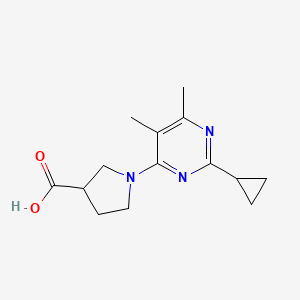
![2-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetic acid](/img/structure/B15230085.png)





